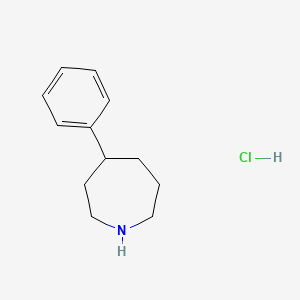

4-Phenylazepane hydrochloride

Descripción general

Descripción

4-Phenylazepane hydrochloride is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . It is also known as phenazepane hydrochloride. This compound is part of the azepane family, which are seven-membered nitrogen-containing heterocycles. This compound is notable for its use as a base structure in a series of opioid analgesics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with hexamethyleneimine in the presence of a strong acid catalyst to form the azepane ring . The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

4-Phenylazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of 4-Phenylazepane.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted azepane derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

4-Phenylazepane hydrochloride has been investigated for various therapeutic applications:

- Antidepressant Potential : Preliminary studies suggest that derivatives of 4-phenylazepane exhibit antidepressant effects. Research indicates that these compounds may offer alternatives to traditional antidepressants with fewer side effects .

- Neuroprotective Effects : The compound has shown promise in neurodegenerative disease models, where it stabilizes microtubules and reduces tau pathology, indicating potential for the treatment of conditions like Alzheimer's disease .

- Anticancer Activity : Studies have explored the cytotoxic effects of 4-phenylazepane against various cancer cell lines, suggesting its potential as an anticancer agent .

- Sodium Channel Inhibition : As an inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7, it may be useful in managing pain and other neurological conditions .

The biological activity of this compound involves:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.

- Receptor Binding : It can interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

- Cell Membrane Penetration : Its lipophilic nature allows effective crossing of cell membranes, enhancing bioavailability and efficacy .

Neurodegenerative Disease Models

Research involving transgenic mouse models has demonstrated the ability of 4-phenylazepane derivatives to stabilize microtubules and reduce tau pathology, highlighting their potential in treating neurodegenerative diseases like Alzheimer's.

Antidepressant Research

Investigations into the antidepressant properties of this compound have revealed significant activity in animal models without the common side effects associated with traditional treatments. This suggests a favorable safety profile for future clinical applications .

Cytotoxicity Studies

Studies have indicated that 4-phenylazepane exhibits cytotoxic effects against several cancer cell lines, with IC50 values in the nanomolar range, showcasing its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-Phenylazepane hydrochloride, particularly in its role as a precursor to opioid analgesics, involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s structure allows it to interact with specific molecular targets, modulating pain perception pathways .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Phenylpiperidine

- Azepane

- Ethoheptazine

- Metheptazine

- Proheptazine

- Meptazinol

Uniqueness

4-Phenylazepane hydrochloride is unique due to its seven-membered ring structure, which provides distinct pharmacological properties compared to six-membered ring analogs like piperidines. Its ability to serve as a versatile precursor in the synthesis of various opioid analgesics highlights its importance in medicinal chemistry .

Actividad Biológica

4-Phenylazepane hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

This compound is characterized by its azepane ring structure, which is a seven-membered saturated heterocyclic compound. The compound's molecular formula is with a molecular weight of approximately 229.73 g/mol . The presence of a phenyl group on the azepane ring contributes to its diverse interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:

- Anticancer Activity: Research indicates that compounds related to azepanes may exhibit anticancer properties. A study focusing on the structure-activity relationship (SAR) of similar compounds suggests that modifications on the azepane ring can enhance selectivity and potency against cancer cell lines .

- Neurological Effects: Some azepane derivatives have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders . The mechanism of action is believed to involve interaction with dopamine and serotonin receptors.

Case Studies

- Cancer Cell Line Studies:

- Neuropharmacological Assessment:

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Insights

Propiedades

IUPAC Name |

4-phenylazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUFAMJWMHXXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-40-5 | |

| Record name | 1H-Azepine, hexahydro-4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7500-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.